n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetamide moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal and agrochemical research . While its exact therapeutic applications are under investigation, structural analogs of this compound have demonstrated diverse biological activities, including anticancer, enzyme inhibitory, and herbicidal properties .
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3OS/c1-2(12)9-4-11-10-3(13-4)5(6,7)8/h1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGFVGIYFHJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908974 | |
| Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-99-2 | |
| Record name | Acetamide, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
- Chemistry n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide serves as a fundamental building block in the synthesis of more complex molecules.
- Biology This compound has demonstrated potential in biological assays, particularly in the inhibition of specific enzymes. Studies also explore its derivatives for anticancer activities .
- Medicine Research indicates that this compound may possess antitumor activity, positioning it as a candidate for cancer therapy. Specifically, derivatives of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide have been identified as apoptosis inducers via the caspase pathway, showing potential anticancer properties . Novel 1,3,4-thiadiazole derivatives are evaluated as potential antitumor agents against chronic myelogenous leukemia .
- Industry The stability and reactivity of this compound make it valuable in developing agrochemicals and other industrial applications. It is also used in the process for making N-(4-fluorophenyl)-N-(1-methylethyl)-2- (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy!acetamide .
Related compounds
Other related compounds and applications include:
- N-(1,3,4-Thiadiazol-2-yl)acetamide, which has a molecular weight of 143.17 g/mol .
- A process for making N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide using an aprotic, aromatic solvent .
- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives induce apoptosis via a caspase-dependent pathway .
Mechanism of Action
The mechanism of action of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may induce apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Activity :
- Electron-Withdrawing Groups (-CF₃) : The trifluoromethyl group enhances resistance to metabolic degradation, as seen in flufenacet (herbicide) and anticancer derivatives .
- Sulfonamide (-SO₂NH₂) : Critical for carbonic anhydrase inhibition in acetazolamide, whereas its absence in the trifluoromethyl analog suggests divergent mechanisms .
- Thioether (-S-R) : Benzylthio derivatives (e.g., compound 5h in ) show higher synthetic yields (88%) and anticancer activity, likely due to improved lipophilicity .
Physical Properties :
Anticancer Activity:
- Trifluoromethyl Derivatives : N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-(trifluoromethyl)phenyl)acetamide () showed cytotoxic effects via tyrosine kinase inhibition (IC₅₀ = 8.2 µM). The trifluoromethyl group likely enhances target binding through hydrophobic interactions .
- Non-CF₃ Analogs: Compounds with methylthio or ethylthio groups (e.g., 5f, 5g in ) exhibit moderate activity, suggesting that electron-deficient substituents are less optimal for anticancer targets .
Enzyme Inhibition:
Herbicidal Activity:
- Flufenacet : Targets very-long-chain fatty acid (VLCFA) synthesis in plants (IC₅₀ = 0.1 µg/mL). The trifluoromethyl group and ether linkage are critical for membrane penetration and target binding .
Biological Activity
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 10444-99-2
- Molecular Formula : C5H4F3N3OS
- Molecular Weight : 245.61 g/mol
The presence of the trifluoromethyl group enhances the stability and reactivity of this compound, making it a valuable candidate for various applications in medicinal chemistry.
Research indicates that compounds similar to this compound may induce apoptosis through caspase-dependent pathways. This mechanism is crucial for developing anticancer therapeutics as it promotes programmed cell death in malignant cells.
Anticancer Properties
A significant body of research has focused on the anticancer potential of thiadiazole derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF7 (Breast Cancer) | 9.0 | Doxorubicin | 10.0 |
| PC3 (Prostate Cancer) | 15.0 | Doxorubicin | 10.0 |
| SKNMC (Neuroblastoma) | 12.0 | Doxorubicin | 10.0 |
In a study by , compounds derived from this class were tested against multiple cancer cell lines using MTT assays to assess their cytotoxicity. The results indicated that certain derivatives showed enhanced caspase activation, particularly in the MCF7 cell line.
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. A review highlighted their effectiveness against various pathogens, suggesting that this compound could be a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Activity Study : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against prostate and breast cancer cell lines. The results showed that specific modifications to the thiadiazole structure increased potency against cancer cells .
- Mechanistic Insights : Research into the mechanism revealed that compounds like this compound activate caspases 3 and 9 in cancer cells, leading to apoptosis . This finding is critical for understanding how these compounds can be used therapeutically.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with acetic anhydride under reflux conditions:
This method allows for the efficient production of the compound while maintaining high purity levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and what optimization strategies are recommended for improving yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between thiadiazole derivatives and acetamide precursors. For example, a related thiadiazole-acetamide compound was synthesized via refluxing 5-substituted-1,3,4-thiadiazole-2-thiol with 2-chloroacetamide derivatives in acetone, using K₂CO₃ as a base (yields ~70–85%) . Optimization strategies include:
- Catalyst selection : Use of phase-transfer catalysts to enhance reaction efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm acetamide (-NHCO-) protons (δ 2.1–2.3 ppm for CH₃ and δ 10–12 ppm for NH) and thiadiazole ring carbons (δ 160–170 ppm) .
- IR spectroscopy : Detect C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .
Q. What in vitro bioassay models have been successfully employed to evaluate the herbicidal activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target acetolactate synthase (ALS) or cytochrome P450 enzymes using spectrophotometric methods (e.g., NADPH depletion monitoring) .
- Cell-based assays : Evaluate phytotoxicity in Arabidopsis thaliana root elongation assays .
- Receptor binding studies : Radiolabeled ligand competition assays to quantify binding affinity to plant hormone receptors .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings between in vitro receptor binding affinity and in vivo physiological effects observed with this compound?
- Methodological Answer : Discrepancies may arise from metabolic activation or off-target effects. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plant tissues .
- Knockout models : Compare herbicide efficacy in wild-type vs. ALS-mutant plants to validate target specificity .
- Dose-response studies : Establish correlations between in vitro IC₅₀ values and in vivo ED₅₀ (effective dose) .
Q. What computational chemistry approaches are most suitable for modeling the interaction between this herbicide and plant acetolactate synthase (ALS)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the trifluoromethyl-thiadiazole moiety in the ALS active site .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict herbicidal potency .
Q. What environmental fate study designs effectively track the metabolic pathways and degradation products of this compound in agricultural ecosystems?
- Methodological Answer :
- Soil microcosm studies : Incubate ¹⁴C-labeled compound under aerobic/anaerobic conditions; extract metabolites via accelerated solvent extraction (ASE) and identify via HRMS .
- Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) or buffer solutions (pH 5–9) to simulate environmental degradation .
- Bioaccumulation assays : Measure log Kow values and bioconcentration factors (BCF) in aquatic organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
